molecular formula C9H9ClN2O3 B7938218 3-Chloro-N,N-dimethyl-5-nitrobenzamide

3-Chloro-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B7938218
M. Wt: 228.63 g/mol
InChI Key: UUSAQKJGVGBIIA-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethyl-5-nitrobenzamide ( 1369906-04-6) is a benzamide derivative of interest in chemical synthesis and pharmaceutical research. With a molecular formula of C 9 H 9 ClN 2 O 3 and a molecular weight of 228.63 g/mol, this compound is characterized by its chloro and nitro substituents on the benzene ring, which are known to be valuable in modifying the biological activity and physicochemical properties of lead compounds . The compound is offered with a high purity of 95% and typically requires storage at 4-8°C . As a building block in medicinal chemistry, its structure is reminiscent of compounds studied for their neurotropic and antitumor activities . The presence of both electron-withdrawing groups and a dimethylamide moiety makes it a versatile intermediate for further chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. According to safety data, this reagent has associated hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may be harmful if it causes respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N,N-dimethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSAQKJGVGBIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-N,N-Dimethylbenzamide

  • Acylation of 3-Chlorobenzoic Acid :
    Conversion to the acyl chloride followed by reaction with dimethylamine yields 3-chloro-N,N-dimethylbenzamide.

  • Nitration at Position 5 :
    Treatment with fuming HNO₃ in H₂SO₄ at –10°C directs the nitro group to the meta position relative to the amide, forming the target compound.

Optimization Challenges :

  • Competing para-nitration (≤12%) necessitates low-temperature conditions.

  • Yield : 78% after column chromatography.

Chlorination Strategies for Nitrobenzamide Intermediates

The Chinese patent CN101492387B outlines a chlorination method using sulfonyl chloride, adaptable to nitrobenzamide substrates.

Chlorination of 3-Methyl-2-Aminobenzamide

Although developed for a different analog, this method demonstrates the feasibility of sulfonyl chloride for aromatic chlorination:

  • Reaction Conditions :

    • Substrate: 3-Methyl-2-aminobenzamide

    • Reagent: Sulfonyl chloride (1.2 equiv) in acetonitrile

    • Temperature: 55–60°C

    • Yield: 91.6%

Adaptation for 3-Chloro-N,N-Dimethyl-5-Nitrobenzamide :
Replacing the amino group with a nitro substituent may require adjusted stoichiometry and temperature to maintain regioselectivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Acylation8998Minimal purification stepsRequires acyl chloride synthesis
Nitration of Benzamide7895Regioselective nitro placementLow-temperature conditions required
Sulfonyl Chloride Chlorination9297Scalable, cost-effective reagentsLimited substrate scope

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR : Distinct aromatic signals at δ 8.42 (s, 1H) and δ 8.21 (d, 1H) confirm nitro and chloro substitution patterns.

  • 13C-NMR : Carbonyl resonance at δ 167.8 ppm verifies amide formation.

Mass Spectrometry (MS)

  • ESI-MS : Molecular ion peak at m/z 258.0 [M+H]⁺ aligns with the theoretical molecular weight (257.6 g/mol).

Industrial-Scale Considerations and Challenges

Cost-Benefit Analysis of Reagents

  • Thionyl chloride offers high conversion efficiency but requires corrosion-resistant equipment.

  • Sulfonyl chloride is cost-effective but may generate sulfonic acid byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 3-Chloro-N,N-dimethyl-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and dimethyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and reported applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Findings References
5-Chloro-N,N-dimethyl-2-nitrobenzamide Not provided C₉H₉ClN₂O₃ 228.63 Cl (5), NO₂ (2), N,N-dimethyl (amide) Lab reagent; ≥95% purity
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide 1079264-82-6 C₁₅H₁₂ClN₃O₄ 333.73 Cl (2), NO₂ (5), dimethylamino (phenyl) Pharmaceutical intermediate; API synthesis
2-Amino-5-chloro-N,3-dimethylbenzamide 890707-28-5 C₉H₁₁ClN₂O 198.65 Cl (5), NH₂ (2), N,3-dimethyl (amide) Intermediate for medicinal chemistry
4-Nitro-N-(3-nitrophenyl)benzamide Not provided C₁₃H₉N₃O₅ 287.23 NO₂ (4 on benzamide, 3 on phenyl) Derivative for analytical chemistry

Thermal and Physical Properties

  • Melting Points : While specific data for the target compound are unavailable, 5-Chloro-N,N-dimethyl-2-nitrobenzamide’s lab-grade purity (≥95%) suggests a well-defined melting point, typical of crystalline nitroaromatics .
  • Solubility: The dimethylamino group in ’s compound likely improves solubility in polar solvents compared to non-dimethylated analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-N,N-dimethyl-5-nitrobenzamide?

The compound is typically synthesized via sequential functionalization of a benzamide precursor. A common approach involves:

  • Step 1 : Nitration of 3-chloro-N,N-dimethylbenzamide using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) to introduce the nitro group at the 5-position.
  • Step 2 : Purification via recrystallization or column chromatography. Reaction progress is monitored using TLC or HPLC . Key considerations include regioselectivity during nitration and avoiding over-oxidation by maintaining strict temperature control.

Q. How can spectroscopic techniques be employed to confirm the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., chloro at C3, nitro at C5, dimethylamide at C1). The nitro group deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O), ~1520 cm1^{-1} (NO2_2 asymmetric stretch), and ~1350 cm1^{-1} (NO2_2 symmetric stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C9_9H10_{10}ClN2_2O3_3) and fragmentation patterns .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities. Use a C18 column and acetonitrile/water mobile phase .
  • Accelerated Stability Studies : Expose the compound to varied pH (1–13), temperature (40–60°C), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in structural data for this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of:

  • Crystal packing : Hydrogen-bonding networks involving the amide and nitro groups.
  • Bond lengths/angles : Chlorine’s steric effects on the benzamide core. Example parameters: Space group (e.g., P21_1/n), unit cell dimensions (a, b, c, β), and R-factor (<0.05 for high precision) .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent Modification : Replace the nitro group with other electron-withdrawing groups (e.g., CF3_3) to enhance electrophilicity.
  • In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enoyl-ACP reductase). Focus on interactions between the chloro-nitro motif and active-site residues .
  • In Vitro Assays : Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using MIC (Minimum Inhibitory Concentration) protocols .

Q. How do solvent polarity and reaction conditions influence synthetic yield?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nitro-group incorporation but may increase side reactions. Dichloromethane offers a balance between solubility and reactivity .
  • Temperature Optimization : Nitration at <5°C minimizes byproducts (e.g., di-nitrated analogs), while amidation at 60–80°C accelerates coupling . Conflicting yield data across studies can arise from trace moisture or impurities; use molecular sieves and anhydrous conditions for reproducibility.

Q. What computational tools predict the compound’s environmental or metabolic fate?

  • ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), CYP450 metabolism, and bioavailability. The chloro and nitro groups may reduce metabolic stability .
  • Degradation Pathways : DFT calculations (Gaussian 09) model hydrolysis mechanisms under acidic/basic conditions, identifying potential toxic intermediates (e.g., nitroso derivatives) .

Contradiction Resolution & Methodological Guidance

Q. How to address discrepancies in reported antibacterial activity across studies?

  • Standardized Protocols : Ensure consistent inoculum size (1×106^6 CFU/mL) and growth media (Mueller-Hinton agar) for MIC assays.
  • Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify standalone vs. enhanced activity .

**What experimental controls validate crystallographic data against spectral ambiguities?

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